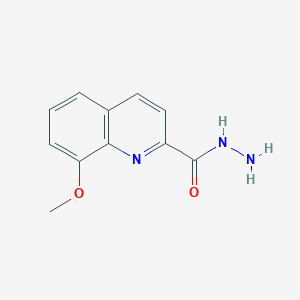
8-Methoxyquinoline-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of a methoxy group at the 8th position and a carbohydrazide group at the 2nd position of the quinoline ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline, which can be prepared through various methods, including the Skraup synthesis.
Formation of 8-Methoxyquinoline-2-carboxylic Acid: The 8-methoxyquinoline is then oxidized to form 8-methoxyquinoline-2-carboxylic acid.
Conversion to this compound: The carboxylic acid is then converted to the carbohydrazide by reacting it with hydrazine under appropriate conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxyquinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The carbohydrazide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-carbohydrazine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methoxyquinoline-2-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways, leading to cell death or inhibition of cell growth.
Comparación Con Compuestos Similares
- 8-Hydroxyquinoline-2-carbohydrazide
- 8-Methoxyquinoline-2-carboxamide
- 8-Methoxyquinoline-2-carbaldehyde
Comparison:
- 8-Hydroxyquinoline-2-carbohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
- 8-Methoxyquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group, affecting its biological activity.
- 8-Methoxyquinoline-2-carbaldehyde: Similar structure but with an aldehyde group, leading to different reactivity and applications.
8-Methoxyquinoline-2-carbohydrazide stands out due to its unique combination of a methoxy group and a carbohydrazide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
8-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-6-8(11(15)14-12)13-10(7)9/h2-6H,12H2,1H3,(H,14,15) |
Clave InChI |
XUVMHGFQJRGTKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


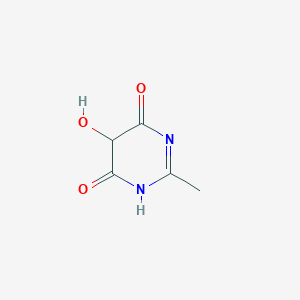
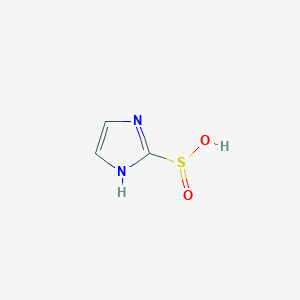


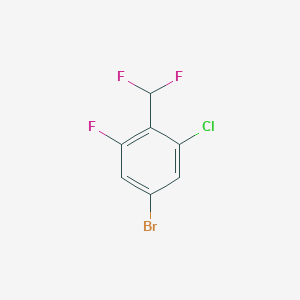

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


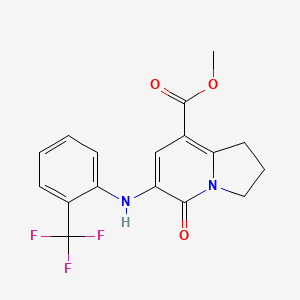
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)


![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
